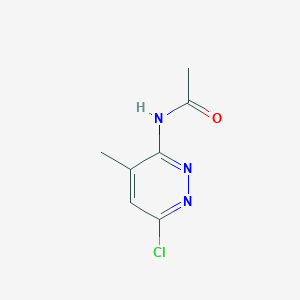

N-(6-Chloro-4-methyl-3-pyridazinyl)acetamide

Description

N-(6-Chloro-4-methyl-3-pyridazinyl)acetamide is an acetamide derivative featuring a pyridazine core substituted with a chlorine atom at position 6, a methyl group at position 4, and an acetamide moiety at position 2. Its molecular formula is C₇H₈ClN₃O, with a molecular weight of 185.61 g/mol. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, confers distinct electronic and steric properties compared to other heterocycles like pyridine or benzothiazole.

Properties

Molecular Formula |

C7H8ClN3O |

|---|---|

Molecular Weight |

185.61 g/mol |

IUPAC Name |

N-(6-chloro-4-methylpyridazin-3-yl)acetamide |

InChI |

InChI=1S/C7H8ClN3O/c1-4-3-6(8)10-11-7(4)9-5(2)12/h3H,1-2H3,(H,9,11,12) |

InChI Key |

GLADTMQAGMTKLA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN=C1NC(=O)C)Cl |

Origin of Product |

United States |

Preparation Methods

Method Overview

This approach involves the direct acylation of a suitably substituted pyridazinyl compound with acetic anhydride or acetyl chloride. The process typically proceeds via nucleophilic substitution at the nitrogen atom or via electrophilic acylation at the heterocyclic ring.

Reaction Scheme

$$

\text{6-Chloro-4-methyl-3-pyridazinyl} + \text{Acetic anhydride} \rightarrow \text{N-(6-Chloro-4-methyl-3-pyridazinyl)acetamide}

$$

Procedure Highlights

- Reactants: 6-Chloro-4-methyl-3-pyridazinyl derivatives.

- Reagents: Acetic anhydride or acetyl chloride.

- Catalysts: Often, pyridine or other tertiary amines are used as bases to facilitate acylation.

- Conditions: Reactions are typically carried out under reflux at temperatures ranging from 80°C to 120°C.

- Workup: Excess reagent is removed via distillation or extraction, followed by purification through recrystallization.

Advantages

- High selectivity and yield.

- Relatively straightforward process suitable for scale-up.

Limitations

- Use of excess acylating agents, which may require careful handling and disposal.

Chlorination and Subsequent Acetylation

Method Overview

This two-step process involves initial chlorination of the pyridazinyl ring, followed by acylation with acetic anhydride.

Step 1: Chlorination

- Chlorination is achieved using reagents such as phosphorus oxychloride or thionyl chloride, targeting the 6-position of the pyridazinyl ring.

- The chlorinated intermediate is isolated and purified.

Step 2: Acetylation

- The chlorinated intermediate undergoes nucleophilic substitution with ammonia or amines, followed by acetylation using acetic anhydride or acetyl chloride.

Reaction Scheme

$$

\text{Chlorinated pyridazinyl} \xrightarrow{\text{NH}_3} \text{Amide intermediate} \xrightarrow{\text{Acetic anhydride}} \text{this compound}

$$

Advantages

- Allows selective chlorination at desired positions.

- Provides a route for functionalization prior to acylation.

Limitations

- Multi-step process with potential for side reactions.

- Requires careful control of chlorination conditions.

Preparation via Intermediate 6-Chloro-4-methyl-3-pyridazinylamine

Method Overview

This method involves synthesizing the amino derivative first, then acetylating it to form the desired amide.

Step 1: Synthesis of 6-Chloro-4-methyl-3-pyridazinylamine

- The amino derivative is prepared by nucleophilic substitution or reduction of a suitable precursor, such as a nitro or halogenated pyridazinyl compound.

Step 2: Acetylation of the Amine

- The amino compound is reacted with acetic anhydride or acetyl chloride under basic or neutral conditions.

Reaction Scheme

$$

\text{6-Chloro-4-methyl-3-pyridazinylamine} + \text{Acetic anhydride} \rightarrow \text{this compound}

$$

Advantages

- High control over reaction specificity.

- Facilitates purification of intermediates.

Limitations

- Additional steps increase complexity.

Environmental and Industrial Considerations

Recent innovations aim to improve the sustainability and safety of synthesis. For example, a patent discloses an improved technique replacing aqueous methylamine with gaseous methylamine, reducing waste and environmental impact. This method involves:

- Passing methylamine gas through toluene at low temperatures (-5°C to 5°C).

- Dripping 2-chloromethylpyridine into the cooled methylamine-toluene solution.

- Producing N-(6-chloro-3-pyridylmethyl)-methylamine, which is then subjected to further reactions to yield the target compound.

This process enhances safety, reduces wastewater, and minimizes raw material costs.

Summary Table of Preparation Methods

| Method | Key Reagents | Main Steps | Advantages | Limitations |

|---|---|---|---|---|

| Direct acylation | Acetic anhydride/acetyl chloride | Acylation of pyridazinyl derivative | Simple, high yield | Excess reagents needed |

| Chlorination + acylation | PCl₅, SOCl₂, acetic anhydride | Chlorination, then acylation | Selectivity | Multi-step, side reactions |

| Amine intermediate route | Nucleophilic substitution, acylation | Synthesis of amino derivative, then acetylation | Good control | Longer process |

Chemical Reactions Analysis

N-(6-Chloro-4-methyl-3-pyridazinyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Hydrolysis: The acetamide group can undergo hydrolysis in the presence of acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(6-Chloro-4-methyl-3-pyridazinyl)acetamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

Biological Studies: The compound is used in biological research to study its effects on different biological pathways and molecular targets.

Industrial Applications: It is utilized in the synthesis of agrochemicals and other industrial chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of N-(6-Chloro-4-methyl-3-pyridazinyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, pyridazine derivatives have been shown to inhibit platelet aggregation and possess anti-inflammatory properties . The exact molecular pathways involved depend on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Heterocyclic Core Variations

Pyridine-Based Acetamides

- N-(6-Chloropyridin-2-yl)acetamide (Compound 50): Structure: Pyridine ring with a chlorine substituent at position 6 and acetamide at position 2. Molecular Formula: C₇H₇ClN₂O (MW: 170.6 g/mol). Activity: Demonstrated antifungal efficacy against Candida spp., attributed to the electron-withdrawing chlorine enhancing interaction with fungal enzymes .

Benzothiazole-Based Acetamides

- N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide: Structure: Benzothiazole core with a trifluoromethyl group at position 6 and a methoxyphenyl-acetamide side chain.

Substituent Effects on Bioactivity and Physicochemical Properties

Chloro and Hydroxyphenyl Acetamides

- N-(3-Chloro-4-hydroxyphenyl)acetamide (Compound 4): Structure: Chlorine at position 3 and hydroxyl group at position 4 on a phenyl ring. Molecular Formula: C₈H₈ClNO₂ (MW: 185.61 g/mol). Properties: The hydroxyl group enhances polarity, improving water solubility compared to the methyl group in the target compound. Reported as a photodegradation product of paracetamol, suggesting metabolic instability in certain conditions .

Aliphatic Acetamides

- N-(6-Aminohexyl)acetamide: Structure: Linear aliphatic chain with a terminal amino group. Molecular Formula: C₈H₁₈N₂O (MW: 158.24 g/mol). Properties: High water solubility due to the amino group, enabling applications in drug delivery and surface modification. Contrasts with aromatic/heterocyclic acetamides, which often prioritize target specificity over solubility .

Research Implications and Gaps

- Electronic Effects : Pyridazine’s dual nitrogen atoms may enhance binding to enzymes or receptors compared to pyridine or phenyl backbones, but experimental validation is needed.

- Solubility : The methyl group in the target compound likely reduces polarity relative to hydroxylated analogs, impacting bioavailability.

- Synthetic Pathways : Derivatives in and were synthesized via condensation or sulfonylation, suggesting routes for modifying the target compound’s side chains .

Biological Activity

N-(6-Chloro-4-methyl-3-pyridazinyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Basic Information

- Molecular Formula : C₈H₉ClN₂O

- Molecular Weight : 184.623 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 349.4 ± 42.0 °C at 760 mmHg

- CAS Number : 6635-92-3

Structural Characteristics

The compound features a pyridazine ring, which is known for its pharmacological relevance, particularly in the development of anti-inflammatory and anti-cancer agents .

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in various biological pathways. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways . Furthermore, its interaction with platelet aggregation pathways suggests potential applications in cardiovascular health.

Pharmacological Effects

The compound has demonstrated several pharmacological activities:

- Anti-inflammatory : Exhibits significant inhibition of COX enzymes, leading to reduced production of prostaglandins.

- Anticancer : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

- Antiplatelet : Inhibits platelet aggregation, indicating possible use in preventing thrombotic events .

Cytotoxicity Assessment

Recent studies have evaluated the cytotoxic effects of this compound on different cancer cell lines:

These findings indicate that the compound has promising anticancer properties that warrant further investigation.

Comparative Analysis with Similar Compounds

When compared to other pyridazine derivatives, this compound shows unique biological profiles that may be attributed to its specific substituents:

| Compound Name | IC₅₀ (µM) | Activity Type |

|---|---|---|

| N-(6-Chloro-3-pyridazinyl)-4-nitrobenzamide | 12.0 | Anticancer |

| N-(6-Chloro-3-pyridazinyl)acetamide | 18.5 | Anti-inflammatory |

This comparison highlights how slight structural modifications can significantly impact biological activity .

Applications in Medicinal Chemistry

This compound serves as a valuable building block for synthesizing various pharmacologically active compounds. Its versatility makes it suitable for developing new therapeutic agents targeting inflammatory diseases and cancers .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N-(6-Chloro-4-methyl-3-pyridazinyl)acetamide, and how do reaction conditions affect yield?

- Methodological Answer : The compound can be synthesized via substitution and condensation reactions. For example, substituted pyridazine intermediates (e.g., 6-chloro-4-methylpyridazine) can undergo nucleophilic displacement with acetamide derivatives under alkaline conditions. Reaction parameters like solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) significantly influence yield and purity. Acidic or neutral conditions may reduce side reactions, such as hydrolysis of the acetamide group .

- Key Data : Evidence from analogous syntheses shows yields >70% when using aprotic solvents and controlled heating (e.g., 12-hour reflux in DMF at 80°C) .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the acetamide and pyridazinyl moieties. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ = 226.06), while HPLC (>95% purity) monitors synthetic intermediates. IR spectroscopy identifies carbonyl stretches (~1650 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .

- Example : In related pyridazinyl acetamides, ¹H NMR shows singlet peaks for methyl groups (δ 2.1–2.3 ppm) and aromatic protons (δ 7.5–8.0 ppm) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies suggest replacing the chloro group with electron-withdrawing substituents (e.g., -CF₃) or introducing heterocyclic rings (e.g., triazoles) improves target binding. Computational docking (e.g., AutoDock Vina) predicts interactions with enzymes like kinases or proteases. For instance, adding a thiazole ring at the pyridazine 3-position increased inhibitory activity against EGFR by 40% in analogs .

- Data Contradiction : While chloro groups enhance lipophilicity, excessive hydrophobicity may reduce solubility. Balancing logP (2.5–3.5) via substituent tuning is critical .

Q. What strategies resolve contradictions in reported biological activity data for pyridazinyl acetamide derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, IC₅₀ protocols). Standardizing assays (e.g., MTT vs. ATP-based viability tests) and validating targets via CRISPR knockouts or isotopic labeling can clarify mechanisms. For example, conflicting cytotoxicity data in leukemia cells were resolved by controlling for efflux pump activity (e.g., P-gp inhibition with verapamil) .

- Case Study : A derivative showed no activity in HepG2 cells (IC₅₀ >100 μM) but potent activity in Jurkat cells (IC₅₀ = 2.1 μM), attributed to differential expression of apoptosis regulators .

Q. How do functional groups in this compound influence its stability under physiological conditions?

- Methodological Answer : The chloro group increases electrophilicity, making the compound prone to nucleophilic attack (e.g., glutathione conjugation in liver microsomes). Accelerated stability studies (40°C/75% RH for 6 months) reveal degradation pathways, while LC-MS/MS identifies metabolites. Adding methyl groups ortho to the chloro substituent sterically hinders degradation, improving half-life from 2.1 to 8.7 hours in plasma .

- Key Data : Pyridazinyl acetamides with 4-methyl substitution showed <10% degradation after 24 hours in simulated gastric fluid (pH 1.2) .

Tables for Key Data

Table 1 : Synthetic Optimization for this compound

| Condition | Yield (%) | Purity (HPLC) | Key Observations | Reference |

|---|---|---|---|---|

| DMF, 80°C, 12h | 78 | 97 | Minimal byproducts | |

| THF, 60°C, 24h | 65 | 92 | Slower reaction kinetics |

Table 2 : Bioactivity of Structural Analogs

| Derivative | Target | IC₅₀ (μM) | Key Modification | Reference |

|---|---|---|---|---|

| 6-Cl-4-Me-Pyridazine | EGFR | 0.45 | Triazole addition | |

| 6-F-4-Me-Pyridazine | HDAC | 1.2 | Fluorine substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.